molecular formula C13H14N10O B2776941 4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1706300-12-0

4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2776941
CAS No.: 1706300-12-0
M. Wt: 326.324
InChI Key: QDEBOYZBQGCKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 4-position with a 1,2,4-triazole moiety and at the 6-position with a piperazine ring bearing a 1,2,4-triazole-5-carbonyl group. The dual triazole substituents may enhance binding affinity to metalloenzymes or receptors, while the piperazine linker could improve solubility and pharmacokinetic properties . Crystallographic studies using tools like SHELXL or ORTEP-3 (commonly employed for small-molecule refinement) would be critical for confirming its three-dimensional conformation .

Properties

IUPAC Name

1H-1,2,4-triazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N10O/c24-13(12-17-8-18-20-12)22-3-1-21(2-4-22)10-5-11(16-7-15-10)23-9-14-6-19-23/h5-9H,1-4H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEBOYZBQGCKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a triazole and pyrimidine core structure, which are known for their pharmacological properties. The synthesis typically involves multi-step reactions that include the formation of triazole rings and subsequent modifications to introduce piperazine moieties.

Synthesis Overview

StepReaction TypeKey ReagentsYield
1Cyclization1H-Triazole, Carbonyl compounds75%
2SubstitutionPiperazine derivatives80%
3Final couplingTriazole and Pyrimidine precursors70%

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The triazole moiety can interact with various enzymes and receptors involved in cancer cell proliferation. Molecular docking studies have shown that these compounds can inhibit key signaling pathways such as MEK/ERK .
  • Cell Line Studies : In vitro studies demonstrate that derivatives similar to our compound exhibit cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the micromolar range .

Antimicrobial Activity

The biological activity of the compound also extends to antimicrobial properties:

  • Broad-Spectrum Efficacy : Some studies suggest that triazole derivatives can act against a variety of bacterial strains. The presence of the piperazine group enhances the lipophilicity and membrane permeability of these compounds .
  • Mechanism : Triazoles are known to disrupt fungal cell wall synthesis by inhibiting lanosterol demethylase, making them effective as antifungal agents.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various triazole derivatives against HT-29 cells. The compound was found to induce apoptosis through caspase activation pathways, leading to significant cell death .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole-piperazine hybrids. The results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to membrane disruption and interference with metabolic pathways .

Scientific Research Applications

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties . Research indicates that derivatives similar to 4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that triazole derivatives can act against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

Antifungal Agents

The compound has been investigated for its potential as an antifungal agent . Triazole derivatives are commonly used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Recent studies highlight the efficacy of triazole-based compounds against pathogenic fungi like Candida species and Aspergillus species .

Anti-Tubercular Activity

Another significant application is in the fight against tuberculosis. Research has indicated that certain triazole derivatives can exhibit potent anti-tubercular activity against Mycobacterium tuberculosis. The design and synthesis of such compounds aim to enhance efficacy while reducing toxicity to human cells .

Study on Antibacterial Activity

A study published in 2020 evaluated the antibacterial properties of various triazole derivatives against E. coli and S. aureus. The results showed that compounds with substitutions on the triazole ring exhibited enhanced antibacterial activity with MIC values as low as 0.5 μM .

Research on Antifungal Efficacy

In a comprehensive review of antifungal agents, several triazole derivatives were tested against clinical isolates of Candida species. The findings indicated that modifications at specific positions on the triazole ring could significantly improve antifungal potency and selectivity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 4- and 6-positions. Reactions often target the chlorine atom (if present in precursors) or activate positions for functionalization.

Reaction Type Conditions Outcome Reference
Chlorine displacementK₂CO₃, DMF, 80°C, 12hSubstitution with piperazine derivatives to form piperazinyl-pyrimidines
AmidationEDCI, HOBt, DCM, RTCoupling with carboxylic acids to introduce acylated piperazine groups

Cycloaddition Reactions

The triazole rings participate in [3+2] cycloadditions, enabling the formation of fused heterocyclic systems.

Reaction Type Conditions Outcome Reference
Huisgen cycloadditionCu(I) catalyst, DMF, 60°CFormation of 1,2,3-triazole-linked conjugates with alkynes
Thiadiazole formationH₂S gas, EtOH, refluxConversion of triazole to thiadiazole derivatives

Cross-Coupling Reactions

The pyrimidine and triazole moieties enable transition-metal-catalyzed cross-coupling for structural diversification.

Reaction Type Conditions Outcome Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane, 100°CIntroduction of aryl/heteroaryl groups at the pyrimidine C-2 position
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, toluene, 110°CFunctionalization of pyrimidine with secondary amines

Hydrolysis and Oxidation

The triazole carbonyl group undergoes hydrolysis under acidic/basic conditions, while oxidation modifies ring substituents.

Reaction Type Conditions Outcome Reference
Acidic hydrolysis6M HCl, 90°C, 6hCleavage of triazole carbonyl to carboxylic acid
Oxidation with KMnO₄KMnO₄, H₂O, 70°CConversion of methyl groups to carboxylate functionalities

Functional Group Interconversions

The piperazine linker and triazole rings allow for strategic modifications.

Reaction Type Conditions Outcome Reference
Reductive aminationNaBH₃CN, MeOH, RTConversion of ketone to amine derivatives
EsterificationSOCl₂, MeOH, 0°C to RTSynthesis of methyl esters from carboxylic acids

Biological Activity-Driven Modifications

Structural analogs have been synthesized to enhance bioactivity, leveraging reactions such as:

Modification Target Activity Key Findings Reference
Thiouracil conjugationAntimicrobial agentsMIC values as low as 0.43 μM against MRSA
Quinazolinylpiperidinyl derivativesAnticancer agentsIC₅₀ values of 51–130 nM against gastric and colon cancer cell lines

Critical Analysis of Reaction Mechanisms

  • Nucleophilic Aromatic Substitution : The pyrimidine ring’s electron-withdrawing substituents activate positions 4 and 6 for nucleophilic attack, often requiring polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .

  • Cross-Coupling Efficiency : Suzuki reactions with aryl boronic acids achieve yields >70% when using Pd(PPh₃)₄, but steric hindrance from the triazole moiety can reduce reactivity .

  • Stability Under Hydrolysis : The triazole carbonyl group is resistant to neutral hydrolysis but readily cleaved under strong acidic conditions, enabling selective modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of nitrogen-rich heterocycles, including pyrazolopyrimidines, triazolopyrimidines, and related derivatives. Below is a comparative analysis with key analogs:

Compound Molecular Formula Key Functional Groups Biological Activity Synthesis Challenges References
Target Compound C₁₄H₁₄N₁₂O Pyrimidine, dual 1,2,4-triazole, piperazine-carbonyl Potential antifungal/kinase inhibition* Multi-step coupling, regioselectivity
Pyrazolo[3,4-d]pyrimidine derivatives (e.g., 4-imino-1-p-tolyl derivatives) C₁₃H₁₂N₆ Pyrazolopyrimidine, amino/imino groups Anticancer, antimicrobial Cyclocondensation of pyrazole precursors
Posaconazole (antifungal drug) C₃₇H₄₂F₂N₈O₄ Triazolone, piperazine, difluorophenyl Antifungal (CYP51 inhibition) Stereochemical control, scalability
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines C₁₀H₇N₇ Fused pyrazole-triazole-pyrimidine Not reported; structural novelty Isomerization during synthesis
1,2,4-Triazole-Schiff base quinazoline derivatives C₂₀H₁₆N₆S Quinazoline, triazole-Schiff base Antimicrobial (e.g., 58–72% inhibition) Schiff base condensation, sulfur bridging

* Hypothesized based on structural similarity to posaconazole and triazole-based kinase inhibitors.

Key Findings:

Bioactivity: Unlike the antimicrobial triazole-Schiff base quinazolines , the target compound’s activity remains uncharacterized.

Synthetic Complexity : The target compound requires regioselective coupling of triazole and piperazine groups to the pyrimidine core, which contrasts with the simpler cyclocondensation routes for pyrazolopyrimidines . Isomerization risks (as seen in pyrazolo-triazolopyrimidines ) are mitigated here due to fixed substituent positions.

Solubility and Stability: The piperazine moiety may enhance aqueous solubility compared to non-polar analogs like pyrazolo[3,4-d]pyrimidines. However, the triazole-carbonyl group could introduce hydrolytic instability under acidic conditions .

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine?

The synthesis typically involves multi-step heterocyclic coupling and functionalization. Key steps include:

  • Nucleophilic substitution at the pyrimidine core (e.g., replacing chloro or methoxy groups with triazole moieties under basic conditions like NaH or K₂CO₃ in DMF) .
  • Piperazine coupling : Introducing the triazole-carbonyl-piperazine group via carbodiimide-mediated amidation (e.g., using EDC/HOBt in DCM) .
  • Protection/deprotection strategies for reactive sites (e.g., tert-butoxycarbonyl (Boc) groups for amines) .

Q. Example Reaction Table

StepReaction TypeReagents/ConditionsKey Intermediate
1Nucleophilic Substitution1H-1,2,4-triazole, NaH, DMF, 80°C4-(1H-1,2,4-triazol-1-yl)pyrimidine
2AmidationEDC, HOBt, DCM, RTPiperazine-triazole-carbonyl intermediate
3DeprotectionTFA/DCM (1:1), 0°CFinal product

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine C-6 position vs. triazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. piperazine orientation) using SHELX programs for refinement .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in biological systems?

  • Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites (e.g., triazole N-atoms) .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinase binding pockets) using software like GROMACS .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Q. How can researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability)?

  • Statistical Experimental Design : Apply factorial design (e.g., Taguchi method) to isolate variables like solvent polarity, temperature, and enzyme concentration .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Batch Analysis : Compare multiple synthetic batches to rule out impurities (e.g., HPLC purity >98%) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer for amidation steps .
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of pyrimidine intermediates .
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .

Q. How does the dual-triazole motif influence binding affinity in target proteins?

  • Structure-Activity Relationship (SAR) : Compare analogs with single vs. dual triazoles using SPR or ITC (isothermal titration calorimetry) .
  • Crystallographic Analysis : Resolve co-crystal structures with targets (e.g., fungal CYP51) to map hydrogen bonding and π-π stacking .

Methodological Notes

  • Contradictory Evidence Handling : Cross-validate crystallographic data (SHELXL ) with spectroscopic results to confirm regiochemistry.
  • Advanced Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients for isolating polar intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.